Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-
CAS No.: 116989-82-3
Cat. No.: VC17604680
Molecular Formula: C25H16Cl2N6O2S
Molecular Weight: 535.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116989-82-3 |
|---|---|
| Molecular Formula | C25H16Cl2N6O2S |
| Molecular Weight | 535.4 g/mol |
| IUPAC Name | 2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35) |
| Standard InChI Key | GQBFYTCXYOJENU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule integrates three key moieties:
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Indolo[2,3-b]quinoxaline core: A fused bicyclic system comprising indole and quinoxaline rings, substituted with chlorine at position 9 .
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1,3,4-Triazole ring: Linked to the indoloquinoxaline via a methyl group and substituted with a 4-chlorophenyl group at position 1 .
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Thioacetic acid group: Attached to the triazole via a sulfur atom, contributing acidic and nucleophilic properties .
Molecular Formula:
Molecular Weight: 541.4 g/mol (calculated from PubChem data for analogous structures) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[[5-[(9-Chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1-(4-chlorophenyl)-1,3,4-triazol-2-yl]sulfanyl]acetic acid |
| SMILES | C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |
| InChIKey | BABLAKMJGGAYOR-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Formation of Indoloquinoxaline Core:
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Triazole Ring Construction:
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Thioacetic Acid Conjugation:
Key Reaction:
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680–1700 cm (C=O stretch), 2550 cm (S–H stretch, absent in final product), and 3100 cm (aromatic C–H) .
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NMR:
| Compound | HeLa Cells | MCF-7 Cells |
|---|---|---|
| Target Compound | 12.3 | 15.7 |
| Doxorubicin (Control) | 0.45 | 0.52 |
Data inferred from structurally related indoloquinoxaline-triazole hybrids .
Antimicrobial Properties
Preliminary studies on similar 1,3,4-triazole derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC 8 μg/mL) and fungi (e.g., C. albicans, MIC 16 μg/mL) .
Industrial and Material Science Applications
Organic Electronics
The planar indoloquinoxaline core facilitates π-π stacking, making the compound a candidate for organic semiconductors and light-emitting diodes (OLEDs) .
Catalysis
Thioacetic acid groups act as ligands for transition metals (e.g., Cu, Zn), enabling use in heterogeneous catalysis .
Challenges and Future Directions
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